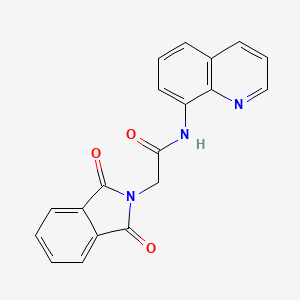

N-(4-fluorophenyl)-1-indolinecarboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The description of a compound typically includes its molecular formula, structure, and any known names or identifiers. It may also include information on its physical appearance (e.g., color, state of matter) and any notable chemical properties .

Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used .Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the 3D structure of the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions needed for the reactions, and the products formed .Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability .科学研究应用

Antimicrobial and Anti-inflammatory Applications

The compound has been evaluated for its potential in antimicrobial and anti-inflammatory activities. Arylhydrazone derivatives of indole compounds, which share structural similarities with CBMicro_016311, have shown moderate to good levels of activity against microbial pathogens . This suggests that CBMicro_016311 could be a candidate for developing new antimicrobial agents.

Optical and Dielectric Material Research

CBMicro_016311 has been used in the synthesis of polymers with significant optical and dielectric properties. These polymers, such as polyacryloyloxy imino fluorophenyl acetamide, exhibit a wide bandgap energy, making them suitable as short-wavelength light absorbers in tandem polymer solar cells . This application demonstrates the compound’s potential in enhancing solar cell efficiency.

Organic Light Emitting Diodes (OLEDs)

The compound’s derivatives have been incorporated into iridium (III) cyclometalated complexes, which are used in OLEDs. These complexes containing the 4-fluorophenyl group have shown potential for developing new Ir (III) complexes with regulated emission colors and photoluminescence quantum efficiencies, indicating the utility of CBMicro_016311 in advanced display technologies .

Chromatography and Mass Spectrometry

In the field of analytical chemistry, specifically chromatography and mass spectrometry, CBMicro_016311-related compounds are utilized for their unique properties that aid in the separation and identification of complex mixtures . This application is crucial for pharmaceuticals, environmental testing, and forensic science.

Drug Synthesis and Pharmaceutical Research

Imidazole-containing compounds, which are structurally related to CBMicro_016311, have been synthesized and studied for their broad range of pharmacological activities. These activities include antibacterial, antitumor, antidiabetic, and anti-allergic effects, among others . CBMicro_016311 could play a role in the synthesis of new drugs with diverse therapeutic potentials.

Conductive Polymer Research

The compound’s derivatives have been explored for their conductive properties when polymerized. These conductive polymers have applications in electronics, such as in the development of sensors, transistors, and other electronic components .

Supplementary Prescribing in Healthcare

Although not a direct application of the compound itself, the term “CBMicro_016311” has been associated with supplementary prescribing practices in healthcare, which involves the delegation of prescribing responsibilities from doctors to nurses. This reflects the interdisciplinary nature of the compound’s nomenclature and its indirect impact on healthcare management .

Radiance Fields and Uncertainty Quantification

CBMicro_016311 has been referenced in the context of radiance fields and uncertainty quantification in computer vision and graphics. While the direct application of the compound in this field is not clear, the association suggests potential interdisciplinary research involving chemistry and computational modeling .

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets, contributing to its biological activity.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound induces a variety of molecular and cellular changes

安全和危害

未来方向

属性

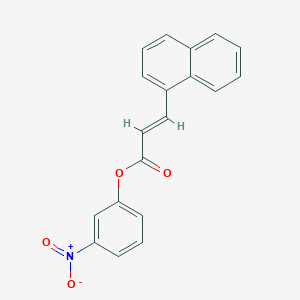

IUPAC Name |

N-(4-fluorophenyl)-2,3-dihydroindole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O/c16-12-5-7-13(8-6-12)17-15(19)18-10-9-11-3-1-2-4-14(11)18/h1-8H,9-10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOZKXJONFQQXRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355595 |

Source

|

| Record name | 1H-Indole-1-carboxamide, N-(4-fluorophenyl)-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89731-84-0 |

Source

|

| Record name | 1H-Indole-1-carboxamide, N-(4-fluorophenyl)-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5830586.png)

![N-{4-[(isobutylamino)carbonyl]phenyl}-2-nitrobenzamide](/img/structure/B5830599.png)

![N-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5830611.png)

![N-[3-(dimethylamino)propyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5830623.png)

![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5830626.png)

![1-[4-(4-{[6-bromo-2-(4-methylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5830644.png)

![2-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5830656.png)

![2-{[3-(5-methyl-2-furyl)acryloyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5830670.png)